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Compound of Interest

Compound Name: 3-Propylpyridine

Cat. No.: B1594628 Get Quote

An In-depth Technical Guide to 3-Propylpyridine: Chemical Properties, Structure, and

Applications

Introduction
3-Propylpyridine, a heterocyclic aromatic organic compound, belongs to the pyridine and

derivatives class.[1] Structurally, it consists of a pyridine ring substituted with a propyl group at

the third position. This colorless to pale yellow liquid is recognized for its role as a versatile

building block in organic synthesis, particularly in the development of pharmaceutical and

agricultural products.[2][3][4] It is also found naturally in foods like sweet orange, presenting

potential as a biomarker for consumption.[1] This guide offers a comprehensive overview of its

chemical structure, physicochemical properties, spectroscopic profile, synthesis, and safety

protocols, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties
Molecular Structure
3-Propylpyridine is an achiral molecule with the chemical formula C₈H₁₁N.[5][6] The core of

the molecule is a six-membered aromatic heterocycle containing five carbon atoms and one

nitrogen atom. A three-carbon propyl chain is attached to the carbon atom at the 3-position of

this pyridine ring. The nitrogen atom's lone pair of electrons contributes to the molecule's

basicity and its characteristic chemical reactivity.

Caption: 2D Chemical Structure of 3-Propylpyridine.
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Physicochemical Data
The essential physical and chemical properties of 3-Propylpyridine are summarized in the

table below. This data is crucial for designing experimental conditions, ensuring safe handling,

and predicting its behavior in various chemical systems.

Property Value Source(s)

CAS Registry Number 4673-31-8 [5][7]

Molecular Formula C₈H₁₁N [5][7][8]

Molecular Weight 121.18 g/mol [7][8][9]

Appearance
Colorless to pale yellow clear

liquid
[2][10]

Boiling Point 186-187 °C at 760 mmHg [2][7]

Density
0.922 - 0.928 g/cm³ at 20-25

°C
[2][7][10]

Flash Point 64.44 °C (148.00 °F) [2]

Water Solubility Soluble (Predicted: 26.1 g/L) [1][2]

Solubility Soluble in alcohols [2][11]

pKa (Strongest Basic) 5.56 ± 0.10 (Predicted) [1][10]

LogP (o/w) 2.16 - 2.36 (Estimated) [1][2]

Refractive Index 1.493 - 1.499 at 20.00 °C [2]

Synthesis and Reactivity
Synthetic Approach: Alkylation of 3-Methylpyridine
A common laboratory-scale synthesis of 3-Propylpyridine involves the alkylation of a readily

available precursor, 3-methylpyridine (3-picoline). This method relies on the deprotonation of

the methyl group using a strong base, followed by nucleophilic attack on an ethyl halide.
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The causality behind this experimental design is rooted in the acidity of the protons on the

methyl group adjacent to the pyridine ring. The electron-withdrawing nature of the aromatic ring

enhances the acidity of these protons, allowing for deprotonation by a strong base like n-

butyllithium (BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA).

The resulting carbanion is a potent nucleophile that readily reacts with an electrophile, such as

ethyl iodide, to form the desired C-C bond, extending the side chain.
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Step 1: Deprotonation

Step 2: Alkylation

Step 3: Workup & Purification
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J
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Caption: Workflow for the synthesis of 3-Propylpyridine.
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Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of 3-propylpyridine from 3-

methylpyridine.[10]

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), add diisopropylamine (3.53 mL, 24.7 mmol) to anhydrous tetrahydrofuran

(THF, 35 mL) and cool the solution to 0 °C in an ice bath.

Base Formation: Add n-butyllithium (1.6 M in hexane, 15.4 mL, 25 mmol) dropwise to the

stirred solution. Maintain the temperature at 0 °C for 30 minutes to allow for the formation of

LDA.

Deprotonation: Add a solution of 3-methylpyridine (2.3 g, 24.7 mmol) in THF (10 mL)

dropwise to the LDA solution at 0 °C. Stir for 30 minutes to ensure complete deprotonation

and formation of the nucleophile.

Alkylation: Slowly add a solution of ethyl iodide (3.45 g, 24.7 mmol) in THF (10 mL) dropwise

to the reaction mixture.

Reaction Completion: Remove the ice bath and allow the reaction mixture to stir for 1 hour at

room temperature.

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 10%

hydrochloric acid (HCl) solution. Transfer the mixture to a separatory funnel and extract the

aqueous phase with diethyl ether.

Purification: Wash the combined organic phases with water, dry over anhydrous sodium

sulfate, and concentrate under vacuum to yield the crude product. Further purification can be

achieved via vacuum distillation.

Chemical Reactivity
The reactivity of 3-Propylpyridine is dictated by two main features: the basic nitrogen atom of

the pyridine ring and the aromatic system itself.

Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base (pKa of the

conjugate acid is ~5.56), readily reacting with acids to form pyridinium salts.[1][10]
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Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less

susceptible to electrophilic aromatic substitution. When such reactions do occur, they

typically require harsh conditions and favor substitution at the 3- and 5-positions.

Side Chain: The propyl group can undergo free-radical reactions, such as halogenation,

under appropriate conditions.

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-
Propylpyridine. The combination of NMR, IR, and mass spectrometry provides a complete

fingerprint of the molecule.

Data Acquisition

Data Interpretation

3-Propylpyridine Sample

¹H & ¹³C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (GC-MS)

Chemical Shifts (ppm)
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&
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Caption: General workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1594628?utm_src=pdf-body
https://www.benchchem.com/product/b1594628?utm_src=pdf-body
https://www.benchchem.com/product/b1594628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the

pyridine ring and the aliphatic protons of the propyl group. The aromatic protons will appear

in the downfield region (typically δ 7.0-8.5 ppm), while the propyl chain protons will be in the

upfield region (δ 0.9-2.7 ppm). The integration of these signals corresponds to the number of

protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton

relationships.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon

environments. It will show signals for the five distinct carbons of the pyridine ring and the

three carbons of the propyl chain.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Propylpyridine displays characteristic absorption bands that confirm its

functional groups. Key expected peaks include:

~3000-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.

~1400-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In

electron ionization (EI) mode, 3-Propylpyridine will show a molecular ion peak (M⁺) at m/z =

121.[5][9] A prominent fragment is often observed at m/z = 92, corresponding to the loss of an

ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pathway for

alkylpyridines.[9]

Applications in Research and Development
3-Propylpyridine serves as a key intermediate in the synthesis of more complex molecules.[3]

Pharmaceuticals: The pyridine scaffold is a common feature in many bioactive compounds.

3-Propylpyridine can be used to introduce this moiety, and the propyl group can be further
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functionalized or serve as a lipophilic component to modulate a drug candidate's

pharmacokinetic properties.

Agrochemicals: Similar to its application in pharmaceuticals, it is a precursor for various

pesticides and herbicides.[4]

Flavor and Fragrance: It is recognized as a flavoring agent, contributing sweet, musty, and

earthy notes.[2][10]

Safety and Handling
Proper handling of 3-Propylpyridine is essential to ensure laboratory safety.

Hazards Identification: The compound is classified as causing skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[11]

Safe Handling:

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[11]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[11][12]

Avoid contact with skin, eyes, and clothing.[12]

Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Keep away from incompatible materials such as strong acids and strong bases.[11]

First-Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek

medical attention.[11]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention if irritation persists.

[11]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention if you feel unwell.[11]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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